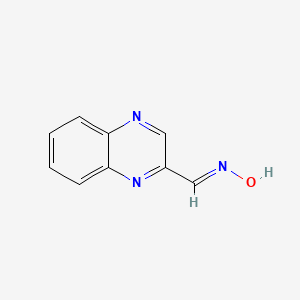

Quinoxaline-2-carbaldehyde oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(quinoxalin-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-11-6-7-5-10-8-3-1-2-4-9(8)12-7/h1-6,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEUVILQUUKSFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298413 | |

| Record name | 2-Quinoxalinecarboxaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7483-32-1 | |

| Record name | 2-Quinoxalinecarboxaldehyde, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7483-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinoxalinecarboxaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Quinoxaline 2 Carbaldehyde Oxime

Direct Synthesis Approaches for Quinoxaline-2-carbaldehyde (B121957) Oxime

The direct synthesis of quinoxaline-2-carbaldehyde oxime can be approached through the construction of the quinoxaline (B1680401) ring system followed by the formation of the oxime. The most prevalent method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. rsc.orgnih.gov

A primary route to quinoxaline-2-carbaldehyde, the immediate precursor to the oxime, involves the reaction of o-phenylenediamine with a suitable three-carbon dicarbonyl equivalent. For instance, the condensation of o-phenylenediamine with 2-oxopropionaldehyde in a solvent like dimethylformamide (DMF) can yield 2-methylquinoxaline, which can then be oxidized to the corresponding aldehyde. sapub.org

Once quinoxaline-2-carbaldehyde is obtained, the oxime is readily formed by its reaction with hydroxylamine (B1172632) hydrochloride. This reaction is typically carried out in a suitable solvent system, such as aqueous ethanol (B145695), and can be performed under mild, often catalyst-free conditions at room temperature. rsc.org The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to yield the oxime.

A plausible synthetic pathway is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | o-Phenylenediamine, 2-Oxopropionaldehyde | DMF | 2-Methylquinoxaline |

| 2 | 2-Methylquinoxaline | Oxidizing Agent (e.g., SeO₂) | Quinoxaline-2-carbaldehyde |

| 3 | Quinoxaline-2-carbaldehyde | Hydroxylamine hydrochloride, Ethanol/Water | This compound |

Modifications of the Oxime Moiety

The oxime functional group in this compound is a versatile handle for further molecular elaboration, allowing for the synthesis of various derivatives, including oxime ethers and esters.

Synthesis of Oxime Ethers

The synthesis of oxime ethers from this compound can be achieved through O-alkylation. This reaction typically involves the deprotonation of the oxime hydroxyl group with a suitable base to form an oximate anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent, such as an alkyl halide.

Commonly used bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH) in a suitable aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The choice of base and solvent can influence the reaction rate and yield.

A general reaction scheme for the synthesis of this compound ethers is as follows:

| Starting Material | Alkylating Agent | Base/Solvent | Product |

| This compound | Alkyl halide (e.g., CH₃I, C₂H₅Br) | NaH/DMF | O-Alkyl this compound |

| This compound | Benzyl bromide | K₂CO₃/Acetonitrile | O-Benzyl this compound |

Synthesis of Oxime Esters

Similarly, oxime esters can be prepared by the O-acylation of this compound. This is typically achieved by reacting the oxime with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction.

The reaction is generally carried out in an aprotic solvent such as dichloromethane (B109758) (DCM), chloroform, or THF at room temperature or with gentle heating.

A representative table of reactants and conditions for the synthesis of this compound esters is provided below:

| Starting Material | Acylating Agent | Base/Solvent | Product |

| This compound | Acetyl chloride | Triethylamine/DCM | O-Acetyl this compound |

| This compound | Benzoyl chloride | Pyridine/THF | O-Benzoyl this compound |

| This compound | Acetic anhydride | Pyridine | O-Acetyl this compound |

Derivatization via the Quinoxaline Ring System

The quinoxaline ring itself is amenable to a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex fused heterocyclic systems.

Substitution Reactions on the Quinoxaline Core

The benzene (B151609) portion of the quinoxaline ring can undergo electrophilic substitution reactions, such as nitration and halogenation. The position of substitution is directed by the existing ring system. Due to the electron-withdrawing nature of the pyrazine (B50134) ring, electrophilic attack typically occurs at the 5- and 8-positions of the quinoxaline nucleus.

Furthermore, nucleophilic substitution reactions are possible, particularly at the positions activated by the nitrogen atoms of the pyrazine ring. For instance, a halogen atom on the quinoxaline ring can be displaced by various nucleophiles.

Examples of substitution reactions on the quinoxaline core are summarized below:

| Reaction Type | Reagents | Position of Substitution | Product |

| Nitration | HNO₃/H₂SO₄ | 5- and 8-positions | Nitro-quinoxaline-2-carbaldehyde oxime |

| Halogenation | Br₂/FeBr₃ | 5- and/or 8-positions | Bromo-quinoxaline-2-carbaldehyde oxime |

| Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, R₂NH) on a halo-substituted quinoxaline | Position of the halogen | Substituted this compound |

It is important to note that the reactivity of the quinoxaline ring can be influenced by the nature of the substituent at the 2-position, in this case, the carbaldehyde oxime group.

Annulation Strategies for Fused Systems

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. One such strategy involves the intramolecular cyclization of derivatives of the oxime. For example, hydrazones derived from quinoxaline-2-carbaldehyde can undergo intramolecular cyclization to afford pyrazolo[3,4-b]quinoxalines. rsc.org

Another approach involves the functionalization of the carbaldehyde oxime group to introduce a reactive handle that can participate in a subsequent ring-closing reaction. For instance, the aldehyde group can be converted into an acrylic acid derivative, which can then be used to construct fused pyrano- or thiopyrano-quinolines, a strategy that could be adapted to the quinoxaline system. rsc.org

Palladium-catalyzed reductive annulation of catechols and nitroarylamines represents a modern approach to constructing the quinoxaline core, which can be envisioned as a pathway to precursors for further annulation. rsc.orgrsc.org

Examples of annulation strategies starting from quinoxaline derivatives include:

| Starting Derivative | Reaction Type | Product |

| Quinoxaline-2-carbaldehyde hydrazone | Intramolecular cyclization | Pyrazolo[3,4-b]quinoxaline |

| 1-(2-Aminophenyl)pyrroles with aldehydes | Pictet-Spengler type reaction | Pyrrolo[1,2-a]quinoxalines. nih.gov |

| 3-Amino-2-ethoxycarbonylthieno[2,3-b]quinoxaline | Diazotization followed by cyclization | Pyrimidothienoquinoxaline. scispace.com |

These strategies highlight the utility of this compound and its derivatives as versatile intermediates in the construction of a wide array of fused heterocyclic compounds with potential applications in various fields of chemical science.

Environmentally Benign and Green Chemistry Approaches in Synthesis

The classic synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, often requiring harsh conditions such as high temperatures and strong acid catalysts. nih.gov Modern approaches seek to mitigate these environmental drawbacks by employing alternative energy sources, eliminating catalysts and solvents, or using recyclable and non-toxic catalytic systems.

A primary goal of green chemistry is to simplify reaction protocols by eliminating the need for both catalysts and solvents, which reduces chemical waste and simplifies product purification.

One significant advancement is the use of ultrasound irradiation. Research has demonstrated that the condensation of various 1,2-diamines with 1,2-dicarbonyl compounds can proceed efficiently under catalyst-free conditions with ultrasound assistance. researchgate.net A systematic study highlighted that using a mixture of ethanol and acetic acid (10:1 v/v) as the reaction medium under ultrasound irradiation could lead to excellent product yields (98%) in as little as 60 minutes at room temperature. researchgate.net This method avoids the need for metal catalysts and harsh reaction conditions.

Another prominent technique is microwave irradiation, which can facilitate reactions under solvent-free conditions. tsijournals.com By mixing an o-phenylenediamine with a dicarbonyl compound and irradiating the mixture in a microwave oven, quinoxaline derivatives can be synthesized in extremely short reaction times. tsijournals.comresearchgate.net For example, reactions have been completed in as little as 60 seconds at a power of 160 watts, resulting in high yields after simple purification. tsijournals.comresearchgate.net This approach not only eliminates the need for a solvent and catalyst but also drastically reduces energy consumption compared to conventional heating. tsijournals.com

Table 1: Comparison of Catalyst-Free Synthesis Conditions for Quinoxalines

| Method | Energy Source | Reaction Medium | Time | Typical Yield | Reference |

| Ultrasound | Sonication (150W) | EtOH/AcOH (10:1) | 60 min | 98% | researchgate.net |

| Microwave | Microwave (160W) | Solvent-Free | 60 sec | High | tsijournals.comresearchgate.net |

| Thermal | Reflux | Ethanol | Not specified | 70-85% | semanticscholar.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry for its ability to dramatically accelerate reaction rates, improve yields, and enable solvent-free reactions.

The synthesis of quinoxaline and its derivatives is particularly amenable to microwave irradiation. tsijournals.comresearchgate.net The condensation reaction between o-phenylenediamine and various dicarbonyl compounds, including glyoxal, benzil, and others, has been successfully performed by simply exposing the neat reactants to microwave irradiation for a few minutes. tsijournals.comresearchgate.net This method is noted for its simple experimental technique, mild conditions, and compliance with green chemistry protocols. tsijournals.com

Further research has shown the synthesis of more complex quinoxaline derivatives, such as 2-quinoxalinone-3-hydrazones, can also be efficiently achieved using microwave techniques. nih.gov A series of these derivatives were synthesized in a simple and efficient manner, showcasing the versatility of microwave assistance in generating diverse quinoxaline-based molecular frameworks. nih.gov Similarly, bis(quinoxaline) derivatives have been synthesized from o-phenylenediamine and bis(α-bromoketones) under microwave irradiation, offering significant advantages over conventional thermal methods. researchgate.net In one study, a series of quinoxaline derivatives were prepared from 3-(ω-bromoacetyl)coumarins and substituted 1,2-diaminobenzenes under catalyst-free, microwave-irradiated conditions, achieving reasonable yields in just 8 minutes. researchgate.net

Table 2: Examples of Microwave-Assisted Quinoxaline Synthesis

| Reactants | Microwave Power | Time | Solvent | Yield | Reference |

| o-phenylenediamine + Glyoxal | 160 W | 60 sec | None | High | tsijournals.comresearchgate.net |

| o-phenylenediamine + Benzil | 160 W | 60 sec | None | High | tsijournals.comresearchgate.net |

| 3-(ω-bromoacetyl)coumarins + 1,2-diaminobenzenes | Not Specified | 8 min | None | 78-91% | researchgate.net |

Metal-Catalyzed Green Protocols

While catalyst-free methods are ideal, some reactions require catalysis to proceed efficiently. Green catalytic protocols focus on using non-toxic, abundant metals, mild reaction conditions, and catalysts that can be easily recovered and reused.

Heteropolyoxometalates, such as AlCuMoVP and AlFeMoVP, have been employed as efficient and recyclable catalysts for quinoxaline synthesis at room temperature. nih.govijfans.org These solid acid catalysts facilitate the condensation of o-phenylenediamines and 1,2-diketones in toluene, with yields as high as 92%. nih.gov A key advantage is that the heterogeneous catalyst can be easily separated by filtration and reused without significant loss of activity. nih.gov

Another eco-friendly catalyst is sulfated polyborate, which is inexpensive and derived from non-toxic boric acid. ias.ac.in This catalyst has been successfully used for the rapid, solvent-free synthesis of quinoxalines from o-phenylenediamines and 1,2-diketones. The reactions proceed in short times with high yields, and the catalyst is recyclable. ias.ac.in

The use of water as a green solvent is another important strategy. Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), an inexpensive and non-toxic salt, has been shown to efficiently catalyze the condensation of 1,2-diamines and 1,2-diketones in water. researchgate.net Using just 5 mol% of CAN, a variety of quinoxaline derivatives were produced in excellent yields. researchgate.net Similarly, iron-catalyzed cyclization reactions to form related nitrogen heterocycles have been successfully performed in water under microwave irradiation, demonstrating the potential for using benign metals in aqueous media. rsc.org

Table 3: Green Catalytic Systems for Quinoxaline Synthesis

| Catalyst | Catalyst Type | Solvent | Key Advantages | Reference |

| AlCuMoVP | Heterogeneous Heteropolyoxometalate | Toluene | Reusable, Room Temperature, High Yield (92%) | nih.gov |

| Sulfated Polyborate | Heterogeneous Solid Acid | Solvent-Free | Reusable, Inexpensive, Short Reaction Times | ias.ac.in |

| Cerium (IV) Ammonium Nitrate (CAN) | Homogeneous Lewis Acid | Water | Inexpensive, Non-toxic, Excellent Yields | researchgate.net |

| Zr(II) Schiff base complex | Homogeneous Metal Complex | Green Solvent | Mild Conditions, Reusable Catalyst | ijfans.org |

Coordination Chemistry of Quinoxaline 2 Carbaldehyde Oxime and Its Metal Complexes

Ligand Design and Coordination Modes of Quinoxaline-2-carbaldehyde (B121957) Oxime

The structural framework of quinoxaline-2-carbaldehyde oxime allows for flexible coordination to metal centers. The lone pairs of electrons on the quinoxaline (B1680401) and oxime nitrogen atoms, as well as the oxime oxygen atom, can all participate in bonding with metal ions.

In its simplest coordination mode, this compound can act as a monodentate ligand. This typically occurs through the coordination of one of the nitrogen atoms of the quinoxaline ring to the metal center. For instance, in some complexes, the quinoxaline derivative behaves as a terminal monodentate ligand ijfans.org. The nitrogen atom at the 1-position of the quinoxaline ring is often the primary site for coordination in this mode. This type of interaction is observed in complexes where other stronger or bulkier ligands saturate the coordination sphere of the metal ion. For example, in certain 3d metal chloride complexes of quinoxaline-1,4-dioxide, the ligand coordinates in a unidentate fashion through one of the N-oxide oxygen atoms isca.inijese.org. While not the oxime, this demonstrates the potential for monodentate coordination within the broader quinoxaline family.

A more common coordination mode for this compound is bidentate chelation, where the ligand forms a stable five-membered ring with the metal ion. This chelation can occur in a few different ways:

N,N-Chelation: Involving one of the quinoxaline nitrogen atoms and the nitrogen atom of the oxime group. This mode is prevalent in many Schiff base derivatives of quinoxaline-2-carboxaldehyde, where the imine nitrogen and a quinoxaline nitrogen coordinate to the metal center ijfans.org.

N,O-Chelation: Involving the nitrogen and oxygen atoms of the oxime group. This is a common coordination mode for oxime-containing ligands.

The choice between these chelation modes is influenced by factors such as the metal ion's nature, the reaction conditions, and the presence of other ligands. For instance, in novel metal Schiff base complexes derived from 3-hydroxyquinoxaline-2-carboxaldehyde and 2-aminobenzothiazole, the ligand coordinates in a bidentate manner, leading to square planar geometries for the resulting complexes ijese.org.

The structure of this compound is well-suited for the formation of bridging and polynuclear complexes. The quinoxaline moiety itself is recognized as an excellent bridging ligand rsc.org. The nitrogen atoms of the quinoxaline ring can bridge two different metal centers, leading to the formation of dimeric or polymeric structures.

Furthermore, the oxime group can also act as a bridge between metal ions. This is exemplified in the polynuclear Ni(II) and Co(II) clusters formed with the related ligand 11H-indeno[1,2-b]quinoxalin-11-one oxime. In these complexes, the oxime group of the ligand bridges multiple metal centers, resulting in the formation of complex structures such as trinuclear, hexanuclear, heptanuclear, octanuclear, and decanuclear clusters rsc.orgresearchgate.net. These studies reveal dominant antiferromagnetic interactions between the metal centers, leading to small or diamagnetic ground states rsc.orgresearchgate.net. The ability of both the quinoxaline and oxime moieties to bridge metal ions allows for the construction of intricate polynuclear architectures with potentially interesting magnetic and catalytic properties. For example, some quinoxaline-bridged transition metal complexes exhibit very strong antiferromagnetic coupling rsc.org.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its derivatives can be achieved through various synthetic methodologies, including conventional solution-based techniques and solvothermal methods. The choice of metal precursor and solvent system plays a crucial role in determining the final structure of the complex.

A wide range of first-row transition metal complexes with ligands derived from quinoxaline-2-carboxaldehyde have been synthesized and characterized. These complexes exhibit diverse geometries, including tetrahedral, square planar, square pyramidal, and octahedral arrangements around the central metal ion ijfans.org.

For Schiff base complexes of quinoxaline-2-carboxaldehyde with semicarbazide (B1199961), tetrahedral geometries were reported for Mn(II), Co(II), and Ni(II) complexes, while a square planar structure was observed for the Cu(II) complex ijfans.org. In contrast, octahedral structures were indicated for complexes with the Schiff base derived from furfurylamine (B118560) ijfans.org. The synthesis of these complexes is typically achieved by reacting the ligand with the corresponding metal chloride in a suitable solvent like ethanol (B145695).

The reaction of 11H-indeno[1,2-b]quinoxalin-11-one oxime with various first-row transition metal salts has yielded a family of polynuclear clusters. For example, the reaction with Ni(OAc)₂·4H₂O under different solvothermal conditions produced Ni₃, Ni₆, Ni₅, Ni₇, and Ni₈ clusters rsc.org. Similarly, reactions with cobalt salts such as Co(OAc)₂·4H₂O and Co(ClO₄)₂·6H₂O led to the formation of Co₃, Co₇, Co₁₀, Co₄, and Co₈ clusters researchgate.net. These findings highlight the rich structural chemistry that can be accessed with quinoxaline-oxime type ligands.

Table 1: Selected First-Row Transition Metal Complexes with Quinoxaline-Oxime Type Ligands

| Complex | Metal Ion | Geometry | Magnetic Properties | Reference |

| [Ni₃(L)₅(OAc)(MeOH)] | Ni(II) | Trinuclear Cluster | Diamagnetic ground-state | rsc.org |

| [Ni₆(L)₆(OAc)₄(OMe)₂] | Ni(II) | Hexanuclear Cluster | Diamagnetic ground-state | rsc.org |

| [Co₇L₉(OH)₂(OAc)₂.₇(MeO)₀.₃(H₂O)] | Co(II) | Heptanuclear Cluster | Antiferromagnetic interactions | researchgate.net |

| [Co₄L₄(piv)₄(MeOH)₂] | Co(II) | Tetranuclear Cluster | Antiferromagnetic interactions | researchgate.net |

*L = 11H-indeno[1,2-b]quinoxalin-11-one oximate

The coordination chemistry of this compound with second and third-row transition metals is less explored compared to their first-row counterparts. However, the quinoxaline framework is known to form stable complexes with these metals, often exhibiting interesting photophysical and catalytic properties. Quinoxaline-based cyclometalating agents for Ir(III) and Pt(II) have been shown to exhibit excellent luminescence properties rsc.org.

Platinum(II) and palladium(II) complexes with related ligands such as quinoxaline-2-carboxamide (B189723) have been synthesized and structurally characterized. For instance, cis-[Pt(qnxca)(MeCN)Cl₂] and [Pt(qnxca-H)(dmso)Cl] both feature a square planar Pt(II) center nih.gov. In the former, the quinoxaline-2-carboxamide acts as a monodentate ligand, while in the latter, it behaves as a bidentate chelating ligand nih.gov.

The synthesis of palladium(II) complexes with various bidentate ligands often results in square planar geometries, a preferred coordination environment for Pd(II) uni.lu. While specific examples with this compound are not abundant in the literature, it is anticipated that this ligand would form stable square planar complexes with Pd(II) and Pt(II). The synthesis would likely involve the reaction of the ligand with a suitable metal precursor like K₂PtCl₄ or PdCl₂ in an appropriate solvent.

Table 2: Representative Second and Third-Row Transition Metal Complexes with Quinoxaline-Based Ligands

| Complex | Metal Ion | Ligand | Geometry | Reference |

| cis-[Pt(qnxca)(MeCN)Cl₂] | Pt(II) | quinoxaline-2-carboxamide | Square Planar | nih.gov |

| [Pt(qnxca-H)(dmso)Cl] | Pt(II) | deprotonated quinoxaline-2-carboxamide | Square Planar | nih.gov |

| [Pt(dpq)(SS-dach)]Cl₂ | Pt(II) | dipyrido[3,2-f:2′,3′-h]quinoxaline | Square Planar | rsc.org |

Synthesis of Lanthanide and Other Metal Complexes

The synthesis of metal complexes with quinoxaline-2-carboxaldehyde derivatives typically involves the reaction of the pre-formed ligand with a metal salt in a suitable solvent. The ligand itself is generally synthesized through a condensation reaction between quinoxaline-2-carboxaldehyde and a primary amine (R-NH₂), such as semicarbazide or furfurylamine.

For transition metal complexes, the general procedure involves mixing the Schiff base ligand and a metal(II) chloride salt (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II)) in an alcoholic solvent like ethanol or methanol (B129727). nih.govoncologyradiotherapy.com The reaction mixture is often refluxed for several hours, after which the resulting solid complex can be filtered, washed, and dried. oncologyradiotherapy.com The stoichiometry of the reactants is a critical factor that influences the final structure of the complex. For instance, reactions can yield complexes with a general formula of [M(L)Cl₂] or [M(L)₂Cl₂], where 'L' represents the Schiff base ligand.

The synthesis of lanthanide complexes follows a similar methodology. Typically, a lanthanide(III) nitrate (B79036) or chloride salt is reacted with the Schiff base ligand in a solvent like methanol or a methanol-DMF mixture. mdpi.comugm.ac.id The deprotonation of the ligand, often achieved by adding a base, can be a crucial step to facilitate coordination and obtain products in good yield. mdpi.com Lanthanide complexes often exhibit higher coordination numbers and can form polynuclear structures. For example, homodinuclear lanthanide complexes with the general formula [Ln₂(L)₃(NO₃)₃] have been synthesized, where the metal ions are nine-coordinated by nitrogen and oxygen donor atoms from the ligands and nitrate anions. mdpi.com

Table 1: Examples of Synthesized Metal Complexes with Quinoxaline-2-carboxaldehyde Schiff Base Derivatives

| Metal Ion | Amine Precursor for Ligand | General Formula of Complex | Reference |

|---|---|---|---|

| Mn(II), Co(II), Ni(II) | Semicarbazide | [M(QSC)Cl₂] | |

| Cu(II) | Semicarbazide | [Cu(QSC)Cl₂] | |

| Mn(II), Co(II), Ni(II), Cu(II) | Furfurylamine | [M(QFA)₂Cl₂] | |

| Co(II), Ni(II), Zn(II) | 3,5-dichloro-2-hydroxybenzylideneamine | [M(L)] | nih.gov |

**3.4. Structural Elucidation of Metal Complexes

The precise arrangement of atoms and bonds within these metal complexes is determined using a combination of analytical techniques, with X-ray crystallography providing the most definitive structural information.

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the solid-state structure of these complexes, revealing bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govmdpi.com

For transition metal complexes of quinoxaline-2-carboxaldehyde Schiff bases, a variety of coordination geometries have been observed. Depending on the metal ion, the stoichiometry, and the specific ligand used, geometries such as tetrahedral, square planar, square pyramidal, and octahedral are common. ijfans.org For example, complexes with the formula [M(QSC)Cl₂] (where QSC is the semicarbazide-derived Schiff base) were found to be tetrahedral for Mn(II), Co(II), and Ni(II), but square planar for Cu(II). In contrast, complexes with the formula [M(QFA)₂Cl₂] (QFA = furfurylamine-derived Schiff base) were assigned an octahedral structure.

In a Ni(II) complex with a Schiff base derived from quinoxaline-2-carboxaldehyde and 2-amino-5-methylphenol, X-ray studies revealed a distorted octahedral geometry where the ligand provides a N₄O₂ donor set. ijfans.org The flexibility of the quinoxaline-based ligands allows them to act as bidentate or tridentate chelating agents, coordinating to the metal center through the nitrogen atom of the quinoxaline ring, the imine nitrogen, and potentially other donor atoms from the amine precursor. nih.govtandfonline.com

Table 2: Crystallographic Data for Selected Metal Complexes

| Complex | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| [Ni(II)-2L] (L = (Z)-N′-(4-methoxybenzylidene)benzohydrazide) | Monoclinic | P2₁/n | Distorted square planar geometry, 1:2 metal-to-ligand ratio. | mdpi.com |

Beyond X-ray crystallography, advanced spectroscopic techniques provide deeper insight into the electronic structure and the specific environment of the metal center.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, making it exceptionally useful for studying paramagnetic metal complexes, such as those of Cu(II), Mn(II), Co(II), and some Fe(III) ions. numberanalytics.comwikipedia.org The EPR spectrum provides information about the g-factor and hyperfine coupling constants, which are sensitive to the geometry of the complex and the nature of the metal-ligand bonds. illinois.edunih.gov

EPR studies on copper(II) complexes with Schiff bases derived from quinoxaline-2-carboxaldehyde have been reported. The spectral parameters obtained from the EPR spectra can help in determining the ground electronic state of the metal ion and the degree of covalency in the metal-ligand bonds. illinois.edu For instance, the analysis of the g-tensor (g∥ and g⊥) can distinguish between different coordination geometries like square planar and tetrahedral. numberanalytics.com The spectra of copper complexes are often informative, as the copper nucleus (I=3/2) splits the signal into a characteristic four-line pattern. numberanalytics.com

Resonance Raman (RR) Spectroscopy: Resonance Raman spectroscopy is a powerful vibrational technique that can selectively enhance the Raman signals of chromophoric parts of a molecule. spectroscopyonline.comhoriba.com When the laser excitation wavelength used in a Raman experiment coincides with an electronic transition of the sample (e.g., a metal-to-ligand charge transfer band), the vibrations associated with that chromophore are dramatically intensified. spectroscopyonline.com This allows for the study of the metal-ligand environment at very low concentrations. horiba.com

While specific Resonance Raman studies on this compound complexes are not prominent in the literature, the technique is highly applicable. The metal complexes of quinoxaline derivatives often exhibit visible colors due to d-d or charge-transfer transitions. Excitation into these electronic absorption bands would allow for the selective probing of the M-L (metal-ligand) vibrations and the internal vibrations of the coordinated ligand. arxiv.org This can provide information on how coordination affects the bond strength within the ligand and can help in elucidating the structure of the complex in solution.

**3.5. Electronic and Magnetic Properties of Metal Complexes

The electronic properties of these metal complexes, arising from the interplay between the metal d-orbitals and the ligand orbitals, give rise to interesting magnetic phenomena like spin crossover and single-molecule magnetism.

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. mdpi.comyoutube.com This switching behavior is accompanied by changes in magnetic properties, color, and molecular structure. youtube.com

The SCO phenomenon is most common in d⁴-d⁷ transition metal ions in an octahedral coordination environment, with iron(II) (d⁶) and iron(III) (d⁵) complexes being the most studied examples. mdpi.com The occurrence of SCO depends on the ligand field strength being close to the mean spin-pairing energy of the metal ion. mdpi.com The design of the ligand is crucial for fine-tuning the ligand field to achieve this delicate energy balance. rsc.org

Although specific examples of spin crossover in this compound complexes are not well-documented, the N-donor heterocyclic nature of the quinoxaline moiety, combined with the chelate rings formed upon coordination, makes these ligands suitable candidates for inducing SCO behavior in susceptible metal ions like Fe(II) and Fe(III). By modifying the substituents on the quinoxaline ring or the amine precursor, it is theoretically possible to modulate the ligand field strength to access the spin crossover region. rsc.org

Single-Molecule Magnets (SMMs) are individual molecules that can function as tiny magnets below a certain "blocking temperature." wikipedia.org They exhibit slow relaxation of their magnetization and magnetic hysteresis, properties that are intrinsic to the single molecule and not due to long-range ordering in the crystal lattice. ufl.edumanchester.ac.uk

The key ingredients for SMM behavior are a large ground state spin (S) and a large, negative magnetic anisotropy (D, zero-field splitting parameter). wikipedia.orgufl.edu Lanthanide ions, with their large magnetic moments and significant spin-orbit coupling, are excellent candidates for constructing SMMs. nih.govyoutube.com The coordination environment provided by the ligands plays a critical role in determining the magnetic anisotropy of the metal center.

Quinoxaline-based ligands, including the oxime, could serve as suitable chelators for lanthanide ions to create potential SMMs. The synthesis of polynuclear lanthanide complexes with related Schiff bases has been demonstrated, and such structures can lead to interesting magnetic properties. mdpi.com The design of ligands that enforce a specific coordination geometry around the lanthanide ion to maximize magnetic anisotropy is a key strategy in the field of SMMs. youtube.com While the exploration of this compound as a ligand for SMMs is a nascent area, its coordination characteristics suggest a promising avenue for future research in molecular magnetism.

Research on Luminescent Properties of this compound Metal Complexes Remains Limited

While the broader family of quinoxaline-containing ligands has been investigated for its utility in luminescent materials and optoelectronic devices, specific research into the luminescent properties of metal complexes derived from this compound is not extensively documented in available scientific literature. General studies indicate that the quinoxaline moiety, due to its electron-accepting nature, is a promising component for creating chromophores for photoluminescence and electroluminescent materials, including for use in Organic Light-Emitting Diodes (OLEDs). ijfans.orgnih.gov

The coordination of quinoxaline-based ligands to metal ions, particularly heavy transition metals like iridium(III) and platinum(II), is a well-established strategy for producing highly luminescent complexes. ijfans.orgresearchgate.netnih.gov These complexes often exhibit phosphorescence, a property that allows for the harvesting of both singlet and triplet excitons in electroluminescent devices, leading to high internal quantum efficiencies. The emission characteristics of such complexes, including color and quantum yield, can be fine-tuned by modifying the ligand structure. cardiff.ac.uk

Several studies have focused on Schiff bases derived from quinoxaline-2-carboxaldehyde and their metal complexes. However, these investigations have predominantly explored their catalytic and biological applications rather than their photophysical properties. ijfans.orgoncologyradiotherapy.comnih.gov

For related quinoxaline derivatives, research has shown promising results. For instance, a platinum(II) complex incorporating 2,3-diphenylquinoxaline (B159395) as a ligand has been synthesized and shown to exhibit red electrophosphorescence with an external quantum efficiency of 0.66% in an OLED. pku.edu.cn In another example, a cross-linkable iridium(III) complex was developed that demonstrated green-yellow emission and achieved a maximum external quantum efficiency of 14.7% in a vacuum-processed OLED. rsc.org Furthermore, luminescent iridium(III) complexes with dipyridoquinoxaline ligands have been shown to display intense green to orange triplet metal-to-ligand charge-transfer emission. nih.gov

Theoretical and Computational Investigations of Quinoxaline 2 Carbaldehyde Oxime

Quantum Chemical Studies (e.g., DFT, TD-DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. najah.edu Time-Dependent DFT (TD-DFT) extends this capability to predict electronic excitation energies and, consequently, UV-visible absorption spectra. acs.org

Geometry Optimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms—the molecule's equilibrium geometry—must be determined. This is achieved through geometry optimization. For quinoxaline-2-carbaldehyde (B121957) oxime, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Given the rotatable bond between the quinoxaline (B1680401) ring and the carbaldehyde oxime group (C-C bond) and the potential for isomerism at the C=N oxime bond (E/Z isomers), a conformational analysis is essential. This would involve calculating the relative energies of different conformers to identify the global minimum energy structure, which is the most populated state under thermal equilibrium. Studies on similar bicyclic heterocyclic systems confirm the importance of identifying the most stable conformer to ensure the accuracy of subsequent electronic property calculations. imist.ma

Illustrative Geometrical Parameters of a Related Quinoxaline Derivative To demonstrate the type of data obtained from geometry optimization, the table below shows calculated bond lengths and angles for a related compound, 2-chloroquinoxaline, as determined by DFT calculations. A similar analysis for quinoxaline-2-carbaldehyde oxime would yield precise values for its specific bonds and angles.

| Parameter | Bond Length (Å) / Angle (°) |

| N1-C2 | 1.315 |

| C2-C3 | 1.450 |

| C3-N4 | 1.315 |

| C9-N1 | 1.370 |

| C10-C9 | 1.410 |

| N1-C2-C3 | 121.5° |

| C2-C3-N4 | 121.5° |

| Note: Data is illustrative and based on typical values for the quinoxaline core. |

Electronic Structure Analysis

Once the geometry is optimized, DFT is used to calculate the molecule's electronic structure. This provides a detailed picture of how electrons are distributed within the molecule. This analysis reveals fundamental properties such as dipole moment, polarizability, and the energies of molecular orbitals, which are critical for understanding the molecule's interactions with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons. A higher EHOMO value suggests a better electron donor. najah.edu

LUMO: The energy of the LUMO (ELUMO) indicates the molecule's ability to accept electrons. A lower ELUMO value points to a better electron acceptor. najah.edu

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoxaline ring system, while the LUMO would likely be distributed over the pyrazine (B50134) ring and the electron-withdrawing carbaldehyde oxime substituent. Theoretical studies on other quinoxaline derivatives used as corrosion inhibitors show that a high EHOMO value correlates with better performance, as it enhances the molecule's ability to donate electrons to the vacant d-orbitals of a metal surface. epdf.pubcolab.ws

Illustrative FMO Data for Quinoxaline Derivatives The following table presents typical HOMO, LUMO, and energy gap values for quinoxaline derivatives as found in theoretical studies.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoxaline (QX) | -6.89 | -1.54 | 5.35 |

| 2-Chloroquinoxaline (CHQX) | -7.12 | -2.01 | 5.11 |

| 2-Quinoxalinethiol (THQX) | -6.45 | -1.98 | 4.47 |

| Source: Data adapted from theoretical studies on corrosion inhibitors. epdf.pub |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for an electrophilic attack (e.g., protonation). For this compound, these would be centered on the electronegative nitrogen atoms of the quinoxaline ring and the oxygen atom of the oxime group.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack. These regions are typically found around the hydrogen atoms.

Green Regions: Correspond to areas of neutral or near-zero potential.

The MEP map for this compound would clearly illustrate the nucleophilic character of the nitrogen and oxygen atoms and the electrophilic character of the hydrogen atoms attached to the aromatic ring.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

For this compound, significant charge transfer interactions would be expected from the lone pairs of the nitrogen and oxygen atoms (donors) to the antibonding π* orbitals of the aromatic system (acceptors).

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structure with its physicochemical properties. In the context of computational chemistry, this involves calculating a set of theoretical molecular descriptors and using statistical methods to create a predictive equation.

For a series of related quinoxaline oxime derivatives, a QSPR study could be developed to predict properties such as solubility, boiling point, or even biological activity. The process would involve:

Calculating a wide range of quantum chemical descriptors for each molecule in the series (e.g., EHOMO, ELUMO, dipole moment, polarizability, surface area).

Measuring the property of interest experimentally.

Using statistical techniques like multiple linear regression to build a model linking the descriptors to the property.

Such models are valuable in rational drug design and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.

Molecular Docking and Interaction Mechanism Studies (Non-clinical focus)

While specific molecular docking research focusing exclusively on this compound is limited in publicly available literature, extensive computational studies on structurally related quinoxaline derivatives, particularly Schiff bases and carboxamides derived from quinoxaline-2-carbaldehyde, offer significant insights into the potential binding modes and interaction mechanisms of this class of compounds. These theoretical investigations are crucial in predicting how these molecules might interact with various biological macromolecules at a molecular level, guiding further experimental research.

Molecular docking simulations are powerful computational tools used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. These studies can elucidate the binding affinity, identify key interacting amino acid residues, and characterize the nature of the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex.

Research into quinoxaline derivatives has explored their interactions with a range of protein targets. For instance, studies on N-substituted quinoxaline-2-carboxamides have identified potential interactions with targets such as human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR). nih.gov In one such study, molecular docking of N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide revealed potential binding within the active sites of these proteins, suggesting a possible mechanism of action. nih.gov

Furthermore, investigations into other quinoxaline derivatives have provided detailed interaction maps. For example, the docking of 2-hydroxyquinoxaline, a metabolite of the pesticide quinalphos, with enzymes like monooxygenase and dioxygenase has been explored to understand its biodegradation pathway. biointerfaceresearch.com These studies have quantified the binding affinities and identified the specific amino acid residues crucial for these interactions. biointerfaceresearch.com

The insights gained from the molecular docking of these analogous compounds can be cautiously extrapolated to hypothesize the potential interaction patterns of this compound. The quinoxaline core, with its aromatic and nitrogen-containing structure, is likely to participate in pi-pi stacking and hydrogen bonding interactions with protein residues. The oxime group introduces additional hydrogen bond donor and acceptor capabilities, which could further influence its binding specificity and affinity.

Below are data tables summarizing the findings from molecular docking studies of compounds structurally related to this compound. It is imperative to note that these data pertain to the specific analogues mentioned and not to this compound itself.

Table 1: Molecular Docking Data for 2-Hydroxyquinoxaline with Bacterial Enzymes biointerfaceresearch.com

| Enzyme | Ligand | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Monooxygenase | 2-Hydroxyquinoxaline | - | ASP-243, ARG-242 | Hydrogen Bonding |

| PHE-386, GLY-382 | Non-bonding | |||

| Dioxygenase | 2-Hydroxyquinoxaline | ~ -7.1 | GLU-267, HIS-214, TYR-257, SER-251 | Hydrogen Bonding |

Table 2: Molecular Docking Data for N-Substituted Quinoxaline-2-Carboxamide (B189723) Derivatives nih.gov

| Target Protein | Ligand | Key Interacting Residues | Type of Interaction |

| Mycobacterial DprE1 | N-phenyl quinoxaline-2-carboxamide derivative | Arg325 | Interaction noted |

| Human Kinases | N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | Not specified | Potential binding to various kinases |

These computational findings underscore the versatility of the quinoxaline scaffold in interacting with a diverse set of protein targets. The specific substitution at the 2-position of the quinoxaline ring plays a critical role in modulating the binding affinity and selectivity. While these studies on related compounds provide a valuable framework, dedicated molecular docking and interaction mechanism studies on this compound are warranted to conclusively determine its specific binding characteristics.

Catalytic Applications of Quinoxaline 2 Carbaldehyde Oxime Derivatives

Homogeneous Catalysis

Quinoxaline-2-carbaldehyde (B121957) oxime derivatives have demonstrated utility as ligands in homogeneous catalysis, where the catalyst is in the same phase as the reactants. Their ability to form stable complexes with various transition metals is central to their catalytic activity.

Metal-Catalyzed Organic Reactions (e.g., C-C and C-N bond formation)

While direct applications of quinoxaline-2-carbaldehyde oxime in major cross-coupling reactions are still an emerging area of research, the broader family of quinoxaline (B1680401) derivatives has been successfully employed in several metal-catalyzed organic reactions. For instance, palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming C-C and C-N bonds. Quinoxaline derivatives have been utilized in reactions such as the Heck reaction, a key method for C-C bond formation. researchgate.net

In a related context, palladium(II)-catalyzed tandem reactions involving C-S bond direct cross-coupling and sulfonylation have been developed using substituted quinoxalines. preprints.org This process allows for the synthesis of 2-(phenylsulfinyl)-6,7-dihydroquinoxaline derivatives. preprints.org The reaction conditions for a model reaction between quinoxaline and phenylthiophenol were optimized, with Pd(OAc)₂ and Cs₂CO₃ being identified as the most effective catalyst and base, respectively. preprints.org

Furthermore, a palladium-catalyzed reductive annulation of catechols and nitroarylamines has been reported, providing a straightforward method to access novel quinoxaline derivatives. rsc.org This highlights the role of quinoxaline scaffolds in reactions that construct heterocyclic systems. rsc.org The broader class of Schiff bases derived from quinoxaline-2-carboxaldehyde are considered heterocyclic analogues of well-known ligands like SALEN, suggesting their potential in a wide array of catalytic applications. ijfans.org

Ligand Design for Stereoselective Catalysis

The development of chiral ligands for asymmetric catalysis is a significant area of research, aiming to produce enantiomerically pure compounds. While the design of chiral ligands based specifically on this compound is not extensively documented, related quinoxaline structures have shown promise in stereoselective transformations.

A notable advancement is the development of a novel Iridium-catalyzed asymmetric hydrogenation protocol for the synthesis of chiral tetrahydroquinoxaline (THQ) derivatives. rsc.org By selecting the appropriate solvent, it is possible to selectively obtain either the (R) or (S) enantiomer of mono-substituted chiral THQs in high yields and with excellent enantioselectivities. rsc.org For example, using a specific iridium catalyst, the (R)-enantiomer can be obtained with up to 98% enantiomeric excess (ee) in toluene, while the (S)-enantiomer can be produced with up to 93% ee in ethanol (B145695). rsc.org

| Product Enantiomer | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (R)-THQ | Toluene/Dioxane | up to 93 | up to 98 |

| (S)-THQ | Ethanol | up to 83 | up to 93 |

The synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones has also been reported, demonstrating the potential of N-substituted quinoxalines in asymmetric synthesis. scispace.com The S-isomer of one such derivative was found to be significantly more potent in binding assays than the R-isomer, highlighting the importance of stereochemistry. scispace.com Fused and spiro-linked N-containing heterocycles, which can include quinoxaline frameworks, are also recognized for their utility as ligands in asymmetric synthesis and catalysis due to their rigid spatial structures. mdpi.com

Heterogeneous Catalysis and Supported Systems

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. Quinoxaline derivatives have been synthesized using supported catalytic systems.

An efficient and environmentally friendly method for synthesizing quinoxaline derivatives involves the use of recyclable alumina-supported heteropolyoxometalates. nih.gov Specifically, molybdophosphovanadates supported on commercial alumina (B75360) cylinders have been used as catalysts for the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound at room temperature. nih.gov The use of these supported catalysts, such as AlCuMoVP and AlFeMoVP, allows for high yields of quinoxaline derivatives with an easy workup procedure. ijfans.orgnih.gov The catalyst can be recovered by simple filtration and reused multiple times without a significant loss of reactivity. nih.gov

| Catalyst | Yield (%) |

|---|---|

| AlCuMoVP | 98 |

| AlFeMoVP | 92 |

Recent reviews have also summarized the heterogeneous catalytic reactions of quinoxalin-2(1H)-ones, classifying different types of catalytic materials such as graphitic phase carbon nitride, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). mdpi.com

Specific Catalytic Transformations (e.g., Phenol (B47542) Hydroxylation, CO2 Coupling)

Derivatives of quinoxaline-2-carbaldehyde have shown potential in specific catalytic transformations, including the oxidation of phenols and the reduction of carbon dioxide.

A binuclear azomethine quinoxaline Schiff base copper(II) complex, [Cu₂LCl₂], has been synthesized and its catalytic activity in the hydroxylation of phenol was investigated using hydrogen peroxide as a green oxidant. benthamdirect.com Under optimized reaction conditions, this complex achieved an 18.32% conversion of phenol. benthamdirect.com The mechanism of such reactions is of great interest, with some synthetic copper complexes mimicking the function of the enzyme tyrosinase, which catalyzes the hydroxylation of phenols to catechols and their subsequent oxidation to quinones. nih.gov

In the realm of CO₂ utilization, theoretical studies have predicted the potential of quinoxaline-based materials for the electrocatalytic reduction of carbon dioxide. nih.gov Using density-functional theory, a series of 2D metal-organic frameworks (MOFs) constructed from 3d transition metals and hexaamine dipyrazino quinoxaline (HADQ) were investigated. nih.gov Several of these TM-HADQ monolayers, including those with Sc, Ni, Cu, Zn, Ti, V, and Cr, showed high selectivity for CO₂ reduction. nih.gov The primary products varied depending on the metal center, with HCOOH being the main product for Sc, Zn, Ni, and Mn, while CH₄ was the major product for Ti, Cr, Fe, and V. nih.gov The overpotentials for these reactions were found to be relatively low for most of the catalysts, indicating good activity. nih.gov

| Metal (TM) | Primary Product | Limiting Potential (V) |

|---|---|---|

| Sc | HCOOH | -0.291 |

| Ti | CH₄ | -0.347 |

| V | CH₄ | -0.222 |

| Cr | CH₄ | -0.016 |

| Mn | HCOOH | -0.792 |

| Fe | CH₄ | -0.531 |

| Co | HCHO/CH₃OH/CH₄ | -0.570 |

| Ni | HCOOH | -0.570 |

| Cu | HCHO/CH₃OH/CH₄ | -1.022 |

| Zn | HCOOH | -0.428 |

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions is crucial for the development of more efficient catalysts. For the catalytic hydroxylation of phenols by copper complexes, a mechanism analogous to that of the enzyme tyrosinase is often proposed. scispace.comnih.gov This involves the formation of a dicopper(II) species with a side-on bonded peroxide, which then reacts with the phenol. nih.gov The catalytic cycle is thought to proceed through a Cu(II)-catecholate complex. scispace.com The oxidation of the catechol to a quinone and its subsequent release regenerates the Cu(I) centers, which can then be re-oxygenated to continue the cycle. scispace.com

In the context of the electrocatalytic reduction of CO₂ by TM-HADQ monolayers, density functional theory (DFT) calculations have been instrumental in elucidating the reaction pathways. nih.gov The catalytic cycle for CO₂ reduction by a related Co-quaterpyridine complex is initiated by the reduction of the initial [CoII(qpy)]²⁺ to the neutral Co⁰(qpy) species. researchgate.net This neutral complex is then able to bind and activate carbon dioxide. researchgate.net DFT studies on the photocatalytic reduction of CO₂ by Rhenium(I) complexes have highlighted the crucial role of co-catalysts like triethanolamine, which can act as an electron and proton donor and also participate in the capture of CO₂. rsc.org

For the Ir-catalyzed asymmetric hydrogenation of quinoxalines, detailed mechanistic studies, including deuterium-labeling experiments, control experiments, kinetic studies, and DFT calculations, have been conducted to understand the origin of the enantioselectivity. rsc.org These investigations are vital for the rational design of new and improved chiral catalysts.

Materials Science Applications of Quinoxaline 2 Carbaldehyde Oxime and Its Derivatives

Organic Electronic Materials

The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline (B1680401) structure makes its derivatives excellent candidates for n-type or electron-transporting materials in organic electronic devices. beilstein-journals.org This inherent electronic property, coupled with the ability to tune their characteristics through synthetic modifications, has led to their exploration in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). google.com

Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives have demonstrated significant promise in OLEDs, serving various roles from electron transporters to light-emitting guests and hosts. google.com Their rigid structure contributes to high glass transition temperatures (Tg), leading to better thermal stability and device longevity. google.com

Researchers have designed and synthesized a variety of quinoxaline-based materials for OLED applications. For instance, donor-acceptor (D-A) and donor-acceptor-donor (D-A-D) architectures are commonly employed to tune the emission color and efficiency. In one study, a D-A-D symmetrical structure using quinoxaline as the acceptor and triphenylamine (B166846) (TPA) as the donor, named TQT, exhibited multicolor mechanochromic luminescence and was successfully used in high-efficiency fluorescent OLEDs. rsc.org A doped device with 20 wt% TQT and a non-doped device both showed good electroluminescence performance. rsc.org

Furthermore, quinoxaline derivatives are integral in the development of thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency. By incorporating strong electron-donating units with a quinoxaline-type acceptor, deep-red to near-infrared (NIR) emitting TADF molecules have been realized. st-andrews.ac.uk For example, multi-donor-acceptor emitters 4DMAC-TPPQ and 4PXZ-TPPQ, which use a pyrazino[2,3-g]quinoxaline (B3350192) (PQ) acceptor, have been synthesized. Solution-processed OLEDs using a neat film of 4DMAC-TPPQ showed electroluminescence at 685 nm with a maximum external quantum efficiency (EQEmax) of 0.3%. st-andrews.ac.uk

Table 1: Performance of Selected Quinoxaline Derivatives in OLEDs

| Compound/Device Structure | Role | Emission Wavelength (nm) | Max. EQE (%) | Reference |

| 20 wt% TQT doped device | Emitter | Green to Red (polymorph-dependent) | Not specified | rsc.org |

| Neat 4DMAC-TPPQ | Emitter | 685 | 0.3 | st-andrews.ac.uk |

| Neat 4PXZ-TPPQ | Emitter | 780 | 0.04 | st-andrews.ac.uk |

Organic Field-Effect Transistors (OFETs)

In the realm of OFETs, quinoxaline derivatives are primarily explored as n-type semiconductors, although p-type behavior has also been observed. nih.gov The planarity and rigidity of the quinoxaline core facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. nih.gov

A notable example is the development of a donor-acceptor (D-A) conjugated polymer, PQ1, synthesized through the Stille coupling of a thiophene-substituted quinoxaline with indacenodithiophene (IDT). nih.govfrontiersin.orgnih.gov This polymer exhibited a strong intramolecular charge transfer (ICT) effect, beneficial for charge transport within individual molecules. Thin films of PQ1 demonstrated good aggregation, leading to p-type semiconductor properties with a high hole mobility of up to 0.12 cm²/V·s. nih.govnih.gov

Another study focused on two D-A copolymers, P1 (quinoxaline-thienylenevinylene) and P2 (regioregular pyridyl pyrazine-thienylenevinylene), for OFET applications. Both copolymers exhibited p-type behavior, with P2 showing a higher carrier mobility of approximately 10⁻³ cm²/V·s. nsf.gov The performance of these OFETs could be further enhanced by surface treatment of the source-drain contacts. nsf.gov

Researchers have also synthesized and characterized new quinoxaline-based derivatives for use as organic semiconductors in top-contact/bottom-gate OFETs. Thin films of a derivative end-functionalized with 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl) showed p-channel characteristics with hole mobilities as high as 2.6 × 10⁻⁵ cm²/Vs (solution-processed) and 1.9 × 10⁻⁴ cm²/Vs (vacuum-deposited). researchgate.net

Table 2: Performance of Selected Quinoxaline Derivatives in OFETs

| Compound | Device Architecture | Mobility (cm²/V·s) | On/Off Ratio | Reference |

| PQ1 | Thin Film | 0.12 (hole) | Not specified | nih.govnih.gov |

| P1 | Top-gate/Bottom-gate | ~10⁻⁴ (hole) | Not specified | nsf.gov |

| P2 | Top-gate/Bottom-gate | ~10⁻³ (hole) | Not specified | nsf.gov |

| Compound 5 | Top-contact/Bottom-gate (solution-processed) | 2.6 × 10⁻⁵ (hole) | 1.8 × 10⁵ | researchgate.net |

| Compound 5 | Top-contact/Bottom-gate (vacuum-deposited) | 1.9 × 10⁻⁴ (hole) | 3.5 × 10⁶ | researchgate.net |

Chemosensors and Biosensors

The ability of the quinoxaline scaffold to be functionalized with various recognition moieties and its inherent photophysical properties make its derivatives highly suitable for the development of chemosensors and biosensors. researchgate.net These sensors often operate on principles of colorimetric or fluorometric detection.

Ion Recognition and Sensing Mechanisms

Quinoxaline-based chemosensors have been designed for the selective detection of a range of metal cations. researchgate.net The sensing mechanism typically involves the coordination of the metal ion with heteroatoms (nitrogen, oxygen, sulfur) incorporated into the quinoxaline derivative, leading to a change in the electronic structure and, consequently, a change in the absorption or emission spectrum.

For example, a quinoxaline-hydrazinobenzothiazole based sensor was synthesized for the distinct colorimetric and fluorescent detection of Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺ ions with distinguishable color changes. researchgate.net Another novel dual responsive sensor, 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ), was developed for the colorimetric detection of Fe³⁺ and the fluorescent turn-off sensing of Cu²⁺. nih.gov The interaction with Fe³⁺ resulted in a color change from colorless to yellow, while Cu²⁺ quenched the fluorescence emission. nih.gov

An acenaphtoquinoxaline-based fluorescent sensor demonstrated high selectivity for Hg²⁺ ions, acting as a "switch-off" sensor with a detection limit of 42 ppb. nih.gov The sensing mechanism was attributed to the quenching of fluorescence upon binding of the Hg²⁺ ion.

Molecular Recognition Studies

Beyond ion sensing, quinoxaline derivatives have been engineered for the recognition of neutral molecules. A quinoxaline-based fluorimetric probe demonstrated a notable "turn-on" fluorescence response towards mesitylene, a volatile organic compound (VOC), in aqueous media. nih.govrsc.org The sensing mechanism involves a 1:1 stoichiometric binding of the probe with mesitylene, leading to a detection limit of approximately 2.66 ppm. nih.gov This detection was accompanied by a morphological transformation from a fibril-network to a stone-shaped heterostructure, indicating a detection-induced self-assembly process. nih.govrsc.org

Molecular docking studies have also been employed to understand the interactions between quinoxaline derivatives and biological targets. For instance, novel quinoxaline derivatives have been synthesized and evaluated as dual inhibitors of EGFR and COX-2, showing promise as anticancer and anti-inflammatory agents. nih.gov Docking studies revealed a good correlation between the binding affinity to the protein receptors and the observed biological activity. nih.gov

Supramolecular Assemblies and Crystal Engineering

The planar and rigid nature of the quinoxaline core makes it an excellent building block for the construction of well-defined supramolecular architectures through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. rsc.orgtandfonline.comtandfonline.com The study of these interactions falls under the purview of crystal engineering, which aims to design and control the formation of crystalline solids with desired properties.

Quinoxaline derivatives have been shown to self-assemble into various liquid crystalline mesophases. rsc.orgrsc.org By carefully engineering the molecular structure, different shapes can be achieved, directing the self-assembly into columnar, nematic, or smectic phases. These liquid crystalline materials are of great interest for applications in organic electronic devices. rsc.orgrsc.org

Hirshfeld surface analysis is a powerful tool used to investigate intermolecular interactions in the crystal packing of quinoxaline derivatives. tandfonline.comtandfonline.com Such analyses have revealed the importance of H···H, C-H···O, C-H···N, and π-π stacking interactions in directing the supramolecular assembly. tandfonline.com For example, in the crystal structure of ethyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoate, C—H···O and C—H···N hydrogen bonds, along with C—H···π(ring) interactions, form chains that further assemble into corrugated sheets. tandfonline.com

On-surface synthesis has emerged as a powerful technique for creating complex macrocyclic nanostructures from quinoxaline-based precursors. mdpi.com For instance, 5,8-dibromo-2,3-bis(6-bromopyridin-2-yl)quinoxaline (BBQ) was used to synthesize a π-conjugated macrocycle on a silver surface through a stepwise thermal annealing process that involved both covalent C-C bond formation and organometallic C-Ag linkages. mdpi.com

Polymer Modifiers and Functional Materials

Quinoxaline-2-carbaldehyde (B121957) oxime and its derivatives have emerged as significant compounds in the field of materials science, particularly in the development of advanced polymer modifiers and functional materials. The inherent properties of the quinoxaline moiety, such as high electron affinity, thermal stability, and unique optical characteristics, make it a valuable building block for creating sophisticated polymeric systems. researchgate.net These materials are finding applications in a range of high-tech areas, from optical devices to sensors.

The incorporation of quinoxaline derivatives into polymer chains can be achieved through various methods, including as a fundamental component of the polymer backbone or as a pendant group. These modifications are instrumental in tailoring the final properties of the material. For instance, conjugated polymers containing quinoxaline are noted for their thermal stability and low band gaps, which are critical for applications in organic light-emitting diodes (OLEDs) and other optical devices. researchgate.net

Detailed Research Findings

Recent research has focused on synthesizing and characterizing novel polymers that incorporate quinoxaline structures to achieve specific functionalities. A notable example is the development of a multifunctional polymer that includes both quinoxaline and benzodithiophene units. This polymer demonstrates significant electrochromic properties, meaning it can change color in response to an electrical voltage. researchgate.netmetu.edu.tr

Key characteristics of this quinoxaline-based polymer are its low oxidation potential and a narrow optical band gap. researchgate.net Such properties are highly desirable for creating efficient electrochromic devices. The polymer exhibits ambipolar character and can switch between a neutral green state and a gray oxidized state, a rare and sought-after feature for electrochromic materials. researchgate.netmetu.edu.tr

Below is a data table summarizing the electrochemical and optical properties of a representative quinoxaline-benzodithiophene copolymer:

| Property | Value | Reference |

| Oxidation Potential | 0.76 V | researchgate.net |

| Optical Band Gap | 1.74 eV | researchgate.net |

| HOMO Energy Level | -5.22 eV | researchgate.net |

| LUMO Energy Level | -3.23 eV | researchgate.net |

| Neutral State Color | Green | researchgate.net |

| Oxidized State Color | Gray | researchgate.net |

The oxime group in quinoxaline-2-carbaldehyde oxime offers additional functionalities. Oxime chemistry is well-known for its ability to form stable complexes with metal ions and to participate in cross-linking reactions. This suggests that this compound could be used as a polymer modifier to enhance properties such as mechanical strength, thermal stability, or to introduce specific sensing capabilities through metal coordination. While direct studies on using this compound as a polymer modifier are not extensively documented in the provided context, the potential is evident from the known reactivity of both the quinoxaline and oxime functionalities.

The versatility of the quinoxaline structure allows for the synthesis of a wide array of derivatives, which can be used to fine-tune the properties of polymers for various applications. researchgate.netipp.ptnih.gov These applications extend to the development of semiconductors, chemical switches, and fluorescent dying agents. nih.gov The ability to functionalize the quinoxaline ring with both electron-donating and electron-withdrawing groups provides a powerful tool for designing materials with tailored electronic and optical properties. researchgate.net

Organic Reactivity and Mechanistic Studies of Quinoxaline 2 Carbaldehyde Oxime

Cyclization Reactions and Synthesis of Novel Heterocycles

Quinoxaline-2-carbaldehyde (B121957) and its derivatives are valuable precursors for the synthesis of a variety of fused heterocyclic systems. The reactivity of the carbaldehyde or its oxime functionality allows for annulation reactions to construct new rings onto the quinoxaline (B1680401) framework.

One such application is the synthesis of pyrazolo[3,4-b]quinoxalines. This is achieved through the intramolecular cyclization of the corresponding hydrazones of 2-quinoxaline-2-carboxaldehyde. rsc.org Similarly, quinoxaline-2-carbohydrazide (B3053585) can be cyclized with cyanogen (B1215507) bromide to form 5-(quinoxalin-3-yl)-1,3,4-oxadiazol-2-amine. sapub.org This amine can be further derivatized and cyclized to yield other complex heterocyclic structures. sapub.org

The quinoxaline scaffold itself is often synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov Derivatives of quinoxaline-2-carbaldehyde can be prepared from the oxidation of (1,2,3,4-tetrahydroxybutyl)quinoxaline, which is in turn synthesized from the reaction of D-glucose and o-phenylenediamine. sapub.org These synthetic routes provide access to a wide range of substituted quinoxalines that can be further elaborated into more complex heterocyclic structures. nih.govnih.govnih.gov

| Starting Material Derivative | Reagent(s) | Product Heterocycle | Reference |

|---|---|---|---|

| Quinoxaline-2-carboxaldehyde hydrazones | Intramolecular cyclization | Pyrazolo[3,4-b]quinoxalines | rsc.org |

| Quinoxaline-2-carbohydrazide | CNBr | 5-(quinoxalin-3-yl)-1,3,4-oxadiazol-2-amine | sapub.org |

| Cyclobutanone oxime esters and aryl isonitriles | Visible light | Cyclopenta[b]quinoxalines | rsc.org |

| Hydrazinoquinoxalines | Various reagents | Tetrazolo[1,5-a]quinoxalines, 1,2,4-triazinoquinoxalines | nih.gov |

Reactivity in Functional Group Transformations (e.g., Beckmann Rearrangement)

The oxime functionality is susceptible to a variety of functional group transformations, with the Beckmann rearrangement being one of the most prominent. The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide or a nitrile. masterorganicchemistry.comlibretexts.orgnih.gov For ketoximes, the product is an amide, while aldoximes, such as quinoxaline-2-carbaldehyde oxime, typically yield nitriles. masterorganicchemistry.com

The general mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comyoutube.com This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous departure of water. youtube.com For an aldoxime, the migrating group is a hydrogen atom. The resulting nitrilium ion is then deprotonated to furnish the corresponding nitrile. Various reagents can promote this rearrangement, including strong acids like concentrated sulfuric acid, phosphorus pentachloride, and Eaton's reagent. libretexts.orgslideshare.net

Applying this to this compound, the expected product of a Beckmann rearrangement would be quinoxaline-2-carbonitrile. This transformation provides a synthetic route to introduce a nitrile group at the 2-position of the quinoxaline ring, which is a versatile functional group for further chemical modifications.

| Starting Material | Reaction | General Product | Expected Product from this compound | Reference |

|---|---|---|---|---|

| Aldoxime | Beckmann Rearrangement | Nitrile | Quinoxaline-2-carbonitrile | masterorganicchemistry.com |

Reaction Mechanisms and Intermediate Characterization

Understanding the reaction mechanisms and characterizing the intermediates are crucial for controlling the outcome of chemical transformations involving this compound.

The formation of the oxime itself from quinoxaline-2-carbaldehyde and hydroxylamine (B1172632) proceeds through a mechanism similar to imine formation. masterorganicchemistry.comlookchem.com This involves the initial nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the oxime. masterorganicchemistry.com

In radical reactions, the characterization of radical intermediates is often performed using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. beilstein-journals.org For instance, the formation of iminoxyl radicals from oximes has been confirmed by EPR. beilstein-journals.org The subsequent reactions of these radicals, such as hydrogen atom abstraction or addition to double bonds, dictate the final product distribution. beilstein-journals.org

In cyclization reactions, the characterization of intermediates and final products relies heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For example, in the synthesis of hydrazinoquinoxaline derivatives, the presence of NH and NH₂ groups was confirmed by IR and ¹H-NMR spectroscopy, with characteristic D₂O exchangeable signals. nih.gov Similarly, the formation of Schiff bases from these intermediates was confirmed by the appearance of the azomethine proton (CH=N) signal in the ¹H-NMR spectrum and the disappearance of the NH₂ bands in the IR spectrum. nih.govnih.gov The structures of more complex heterocyclic systems are often unequivocally confirmed by single-crystal X-ray diffraction analysis. nih.govmdpi.com

Mechanistic studies of multicomponent reactions involving quinoxalin-2(1H)-ones suggest the involvement of free radical cascade processes. mdpi.comnih.gov The proposed mechanisms often involve the initial formation of a radical which then adds to the quinoxaline system, followed by further reactions to build complexity. nih.gov The exact nature of these pathways can be elucidated through controlled experiments, such as running reactions in the absence of a proposed catalyst or initiator, or under an inert atmosphere. nih.gov

Biological Activity Studies and Structure Activity Relationships Sar of Quinoxaline 2 Carbaldehyde Oxime Derivatives

Investigation of Antimicrobial Activity in vitro (e.g., Antibacterial, Antifungal)

Quinoxaline (B1680401) derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. nih.govresearchgate.netnih.gov Their efficacy has been demonstrated against various bacterial and fungal strains, making them a subject of significant research interest. nih.govijfans.orgcore.ac.uk The core quinoxaline structure serves as a versatile scaffold for the development of new antimicrobial agents. nih.govresearchgate.netepa.gov